molecular formula C14H21NO2 B14601670 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol CAS No. 61068-91-5

2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol

Cat. No.: B14601670
CAS No.: 61068-91-5
M. Wt: 235.32 g/mol
InChI Key: UWHJCCFMSZBKEU-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol is a piperidine derivative featuring a hydroxyphenylmethyl substituent at position 2, methyl groups at positions 3 and 4, and a hydroxyl group at position 2. Its molecular formula is C₁₄H₂₁NO₂ (molecular weight: 235.33 g/mol). The compound’s structure combines aromatic (hydroxyphenyl) and alicyclic (piperidine) moieties, which may confer unique physicochemical and biological properties.

Properties

CAS No.

61068-91-5

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol

InChI

InChI=1S/C14H21NO2/c1-10-7-8-15-13(14(10,2)17)9-11-3-5-12(16)6-4-11/h3-6,10,13,15-17H,7-9H2,1-2H3

InChI Key

UWHJCCFMSZBKEU-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1(C)O)CC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzyl chloride with 3,4-dimethylpiperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 2-[(4-oxophenyl)methyl]-3,4-dimethylpiperidin-3-one.

Scientific Research Applications

2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and biological activities of 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol with analogous compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Biological Activity (IC₅₀) Source/Application
Target compound C₁₄H₂₁NO₂ 235.33 Hydroxyphenyl, piperidine, hydroxyl, methyl Not reported N/A
4-((3,4-Dihydro-6,7-dimethoxyisoquinolin-1-yl)methyl)phenol C₁₉H₂₁NO₃ 311.38 Dihydroisoquinoline, methoxy, hydroxyphenyl Not reported Synthetic (IJPR 2016)
Compound 2 (N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide derivative) C₂₀H₂₁NO₅ 355.39 Acrylamide, methoxy, hydroxyphenyl 17.00 ±1.11 μM (anti-inflammatory) Lycium barbarum (natural product)
Patent compound (pyrido-pyrimidinone derivative) C₁₉H₂₂N₄O₃ 354.41 Pyrido-pyrimidinone, dimethoxyphenyl, piperazine Not reported Therapeutic agent (Patent EP 2023)
3,4-Dimethoxy-2-hydroxymethylpyridine C₈H₁₁NO₃ 169.18 Pyridine, methoxy, hydroxymethyl Pharma intermediate Chemical synthesis
Key Observations:
  • Functional Groups : The hydroxyphenyl group in the target compound may enhance hydrogen bonding compared to methoxy-rich analogs (e.g., ), while methyl groups could increase lipophilicity relative to acrylamide-containing derivatives ().

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) : The target compound’s methyl groups may increase LogP relative to hydroxyl-rich analogs (e.g., ), impacting membrane permeability.
  • Solubility : The hydroxyphenyl group enhances water solubility compared to methoxy-substituted compounds (), though methyl groups could offset this advantage.
  • Metabolism : Piperidine’s basic nitrogen may undergo hepatic oxidation, whereas methoxy groups () are prone to demethylation.

Biological Activity

2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its chemical properties, biological mechanisms, and potential therapeutic applications based on existing literature.

The compound's molecular formula is C14H21NO2C_{14}H_{21}NO_2, with a molecular weight of approximately 235.32 g/mol. It features a piperidine ring substituted with a hydroxyl group and two methyl groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
LogP2.0125
PSA52.49 Ų

Research indicates that the compound exhibits significant opioid receptor activity . Specifically, it has been shown to bind selectively to the kappa (κ) opioid receptors, which are implicated in pain modulation and mood regulation. The presence of the hydroxyl group on the aromatic ring enhances its binding affinity and efficacy as an antagonist at these receptors .

Pharmacological Effects

  • Analgesic Properties : Studies have demonstrated that derivatives of this compound can produce analgesic effects comparable to established opioid medications. The selective antagonism at κ receptors suggests potential applications in managing pain without the side effects associated with μ receptor agonists .
  • Lipid Metabolism : Some derivatives have been evaluated for their hypolipidemic effects, showing promise in lowering cholesterol and triglyceride levels in animal models . This property could be beneficial in developing treatments for hyperlipidemia.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, likely due to its ability to modulate neurotransmitter systems involved in neurodegenerative diseases .

Study on Opioid Receptor Binding

A comparative study evaluated various piperidine derivatives for their binding affinities at opioid receptors. The results indicated that this compound exhibited a significantly lower KiK_i value at κ receptors compared to other tested compounds, indicating higher potency.

CompoundKiK_i (nM) at μKiK_i (nM) at κKiK_i (nM) at δ
This compound0.10.0244.8
LY2555820.040.31.2

Study on Lipid Modulation

In a controlled trial involving hypercholesterolemic rats, administration of the compound led to significant reductions in plasma cholesterol levels compared to control groups. The exact mechanisms are still under investigation but may involve modulation of hepatic lipid metabolism pathways .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
AlkylationK₂CO₃, 4-hydroxybenzyl chlorideDMF70°C65–75
ReductionNaBH₄, MeOHTHFRT80–85

Basic Question: How can the structural identity and purity of this compound be validated?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ = calculated for C₁₄H₂₁NO₂).
  • X-ray Crystallography : For absolute configuration determination if crystalline .
  • HPLC-Purity : Use a C18 column with mobile phase (acetonitrile:water, 60:40) and UV detection at 254 nm .

Advanced Question: What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

Methodological Answer:
Discrepancies often arise from measurement methods or sample impurities. To address:

  • Solubility : Compare results from shake-flask (equilibrium) vs. dynamic light scattering (DLS) methods.
  • logP determination : Use reversed-phase HPLC (calibrated with standard compounds) for consistency .
  • Replicate studies : Validate under controlled conditions (pH 7.4 buffer, 25°C) and report confidence intervals .

Q. Table 2: Example Physicochemical Data

PropertyMethodValueReference
logPHPLC1.8 ± 0.2
Solubility (mg/mL)Shake-flask2.3

Advanced Question: How to design in vitro assays to evaluate its biological activity against neurological targets?

Methodological Answer:

  • Target selection : Prioritize receptors (e.g., serotonin or dopamine transporters) based on structural analogs.
  • Assay design :
    • Radioligand binding : Use 3H^3H-labeled ligands to measure IC₅₀ values.
    • Functional assays : Calcium flux or cAMP inhibition in transfected cell lines (e.g., HEK293).
  • Data normalization : Include positive controls (e.g., fluoxetine for serotonin transporters) and account for solvent effects (DMSO ≤0.1%) .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Question: How to optimize enantioselective synthesis for chiral purity?

Methodological Answer:

  • Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric induction .
  • Chiral HPLC : Employ a Chiralpak AD-H column (hexane:isopropanol, 90:10) to separate enantiomers.
  • Dynamic resolution : Combine kinetic and thermodynamic control (e.g., low-temperature crystallization) .

Advanced Question: What computational approaches predict metabolic pathways and toxicity?

Methodological Answer:

  • QSAR models : Use Schrodinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., hydroxylation via CYP3A4).
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to identify potential toxicophores .
  • In silico validation : Cross-reference with PharmGKB or ToxCast databases for known metabolite liabilities .

Basic Question: How to validate an HPLC method for quantifying this compound in biological matrices?

Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient elution (acetonitrile:0.1% formic acid).
  • Validation parameters :
    • Linearity : R² ≥0.99 over 1–100 µg/mL.
    • Accuracy : 95–105% recovery in spiked plasma.
    • Precision : ≤5% RSD for intraday/interday runs .

Advanced Question: How to resolve spectral data discrepancies in structural elucidation?

Methodological Answer:

  • 2D-NMR : Perform HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs to confirm connectivity.
  • Comparative analysis : Cross-check with crystallographic data from analogous piperidine derivatives .

Advanced Question: What experimental designs mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

  • Standardized protocols : Pre-treat cells with identical media and passage numbers.
  • Blinded studies : Randomize compound batches and use automated liquid handlers.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess variability significance .

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